molecular formula C13H24N2O4 B1508352 Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate CAS No. 956460-98-3

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Cat. No.: B1508352
CAS No.: 956460-98-3
M. Wt: 272.34 g/mol
InChI Key: BKQVCPZQSRJEJC-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically carried out in aqueous conditions.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactions may involve continuous flow chemistry to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be selectively removed using strong acids like trifluoroacetic acid.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Deprotected amines.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its applications include:

  • Peptide Synthesis: The BOC group is used to protect amino acids during peptide chain assembly.

  • Drug Development: The compound is used in the synthesis of various drug candidates, particularly those targeting neurological disorders and cardiovascular diseases.

  • Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is similar to other BOC-protected amines, such as Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate. it is unique in its specific structure and applications. Other similar compounds include:

  • Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: Used in peptide synthesis and drug development.

  • Ethyl 4-(tert-butoxycarbonyl)-2-(ethoxycarbonyl)-5-methyl-3-pyrrolepropionate:

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(6-8-14-9-7-13)15-11(17)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQVCPZQSRJEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731119
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956460-98-3
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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